[4-(cyclohexyloxy)phenyl]methanol is an organic compound characterized by the molecular formula . It features a phenyl ring substituted with a cyclohexoxy group and a hydroxymethyl group. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science due to its unique structural properties and potential applications.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 4-hydroxybenzaldehyde with cyclohexanol under acidic conditions, followed by reduction processes. The industrial production of [4-(cyclohexyloxy)phenyl]methanol typically employs optimized synthetic routes to enhance yield and purity.
[4-(cyclohexyloxy)phenyl]methanol belongs to the class of organic compounds known as phenols, specifically categorized under aryl alcohols due to the presence of a hydroxymethyl group attached to an aromatic ring.
The synthesis of [4-(cyclohexyloxy)phenyl]methanol can be achieved through several methodologies:
The molecular structure of [4-(cyclohexyloxy)phenyl]methanol can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (4-cyclohexyloxyphenyl)methanol |
| InChI | InChI=1S/C13H18O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 |
[4-(cyclohexyloxy)phenyl]methanol can participate in several types of chemical reactions:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Halides, amines | Varies based on nucleophile |
The mechanism of action for [4-(cyclohexyloxy)phenyl]methanol involves its interaction with biological targets such as receptors or enzymes. This compound may act as a ligand that binds to specific sites on these targets, modulating their activity and leading to various biological effects depending on the target pathway involved.
[4-(cyclohexyloxy)phenyl]methanol is typically described as a colorless to pale yellow liquid with moderate viscosity. Specific physical properties include:
The chemical properties are characterized by its reactivity under various conditions:
[4-(cyclohexyloxy)phenyl]methanol has several applications across different scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: